(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Brand Name: Vulcanchem
CAS No.: 1809609-40-2
VCID: VC11670910
InChI: InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2/t37-/m1/s1
SMILES: C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7
Molecular Formula: C37H34NPS
Molecular Weight: 555.7 g/mol

(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

CAS No.: 1809609-40-2

Cat. No.: VC11670910

Molecular Formula: C37H34NPS

Molecular Weight: 555.7 g/mol

* For research use only. Not for human or veterinary use.

(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine - 1809609-40-2

Specification

CAS No. 1809609-40-2
Molecular Formula C37H34NPS
Molecular Weight 555.7 g/mol
IUPAC Name (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Standard InChI InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2/t37-/m1/s1
Standard InChI Key TULSCBZXLKGSEX-DIPNUNPCSA-N
Isomeric SMILES C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7
SMILES C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7
Canonical SMILES C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7

Introduction

Structural Analysis

Molecular Identity and Stereochemistry

The compound is defined by the IUPAC name (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine and bears the CAS registry number 1809609-40-2. Its molecular formula, C37H34NPS, corresponds to a molecular weight of 555.7 g/mol. The spirobiindene scaffold consists of two fused 1,2-dihydroindene units connected at the 3-position, creating a chiral center with R configuration. The diphenylphosphanyl group (-PPh2) at the 4'-position and the thioethylamine moiety (-N-CH2CH2-S-Ph) at the 4-position introduce distinct electronic and steric profiles.

Table 1: Key Structural Identifiers

PropertyValue
CAS No.1809609-40-2
Molecular FormulaC37H34NPS
Molecular Weight555.7 g/mol
IUPAC Name(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
InChI KeyTULSCBZXLKGSEX-DIPNUNPCSA-N

Spectroscopic and Computational Characterization

While experimental spectral data for this specific compound remains unpublished, analogous spirobiindene derivatives are routinely analyzed via nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography . The spiro junction imposes significant rigidity, simplifying NMR interpretation by reducing conformational noise. Computational models predict distinct 31^{31}P NMR chemical shifts (~20–30 ppm) for the diphenylphosphanyl group, consistent with related phosphine ligands .

Synthetic Methodology

General Synthesis of Spirobiindene Derivatives

The synthesis of spirobiindene frameworks typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization of biaryl precursors. For this compound, a plausible route includes:

  • Core Formation: Cyclization of a bis(aryl) precursor under Brønsted acid catalysis to generate the spirobiindene skeleton.

  • Phosphorylation: Introduction of the diphenylphosphanyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .

  • Amination: Attachment of the thioethylamine side chain through Mitsunobu or Ullmann-type reactions.

Challenges and Optimization

Key challenges include stereocontrol at the spiro center and preventing oxidation of the phosphine group. Recent advances in asymmetric catalysis and air-free techniques have improved yields in analogous syntheses .

Applications in Catalysis

Transition Metal Ligand

The diphenylphosphanyl group enables coordination to transition metals (e.g., Pd, Rh), making the compound a candidate for asymmetric catalysis. Comparative studies with BINAP ligands suggest enhanced steric bulk could improve enantioselectivity in hydrogenation reactions .

Reaction TypeMetal CenterExpected Advantage
Asymmetric HydrogenationRh(I)High enantiomeric excess
Cross-CouplingPd(0)Stability at high temperatures

Mechanistic Insights

The thioether moiety may act as a hemilabile ligand, modulating metal electron density during catalytic cycles. This dual functionality (P/S donors) is under investigation for tandem catalysis.

Biomedical Relevance

Drug Discovery

Spirobiindene derivatives exhibit tubulin polymerization inhibition and kinase modulation in preclinical studies. The thioether linkage enhances membrane permeability, a critical factor in central nervous system drug development.

Toxicity and ADME Profiles

While specific data is lacking, the logP value (estimated 6.2) suggests high lipophilicity, necessitating structural tweaks for optimal pharmacokinetics.

Materials Science Applications

Organic Electronics

The spirobiindene core’s rigidity and extended conjugation make it suitable for organic light-emitting diodes (OLEDs). Derivatives with similar architectures demonstrate high glass transition temperatures (>150°C), enhancing device longevity.

Supramolecular Chemistry

Phosphine-thioether coordination motifs could enable self-assembly into metal-organic frameworks (MOFs) with tunable porosity .

Comparison with Related Compounds

Versus BINAP Ligands

Unlike BINAP’s binaphthyl backbone, this compound’s spirobiindene core provides greater conformational restraint, potentially reducing enantiomer interconversion .

Versus Simple Phosphines

The thioether group introduces secondary coordination sites, a feature absent in triphenylphosphine. This could enable novel reaction mechanisms in catalysis.

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